Lipophilicity Advantage: +0.4 XLogP3 Units Higher Than the Des-methyl Analog
N-(Cyclobutylmethyl)-4-methylaniline exhibits a computed XLogP3 of 3.6, compared to 3.2 for the des-methyl analog N-(cyclobutylmethyl)aniline (CAS 191664-09-2), representing a calculated increase of 0.4 log units [1][2]. This difference arises solely from the para-methyl substitution on the aromatic ring and translates to an approximate 2.5-fold increase in predicted octanol-water partition coefficient. The molecular weight increases correspondingly from 161.24 g/mol to 175.27 g/mol, while the topological polar surface area remains unchanged at 12 Ų [1][2].
| Evidence Dimension | XLogP3 (predicted octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 3.6 |
| Comparator Or Baseline | N-(cyclobutylmethyl)aniline (CAS 191664-09-2): 3.2 |
| Quantified Difference | +0.4 log units (approx. 2.5× higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025.09.15 release |
Why This Matters
A 0.4 log unit increase in XLogP3 can significantly influence membrane permeability and non-specific binding in biological assays, making the 4-methylated compound the preferred choice when higher lipophilicity within the N-cyclobutylmethyl-aniline series is required.
- [1] PubChem CID 23733371: N-(cyclobutylmethyl)-4-methylaniline. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem CID 45076032: N-(cyclobutylmethyl)aniline. National Center for Biotechnology Information, 2026. View Source
